Anisomycin, also known as flagecidin, is an antibiotic compound derived from the bacterium Streptomyces griseolus. Its chemical formula is C₁₄H₁₉NO₄. Anisomycin is primarily recognized for its ability to inhibit protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 80S ribosome, which is crucial for assembling amino acids into proteins. In addition to inhibiting protein synthesis, anisomycin can partially inhibit DNA synthesis at concentrations that significantly affect protein synthesis, making it a compound of interest in both pharmacology and molecular biology .
Anisomycin's primary mechanism of action involves the inhibition of protein synthesis through the disruption of peptide bond formation during translation. It binds to the ribosome and interferes with the peptidyl transferase center, effectively halting the elongation phase of protein synthesis. This action can lead to apoptosis in cells at lower concentrations due to stress signaling pathways being activated, such as the mitogen-activated protein kinase (MAPK) pathway .
Anisomycin exhibits a range of biological activities:
Several synthetic routes have been developed for anisomycin:
Anisomycin has several applications:
Anisomycin interacts with various compounds and biological systems:
Several compounds share structural or functional similarities with anisomycin. Here are some notable examples:
Compound Name | Structure Similarity | Primary Function | Unique Aspects |
---|---|---|---|
Cycloheximide | Similar ribosome target | Inhibits protein synthesis in eukaryotes | Derived from Streptomyces griseus, used primarily in research |
Puromycin | Similar mechanism | Inhibits protein synthesis | Functions as an analog of aminoacyl-tRNA |
Tetracycline | Structural similarity | Broad-spectrum antibiotic | Inhibits bacterial protein synthesis through a different mechanism |
Erythromycin | Related structure | Antibiotic targeting bacterial ribosomes | Macrolide antibiotic with distinct binding sites |
Anisomycin's unique ability to affect both protein and DNA synthesis while also having implications for memory processes distinguishes it from these similar compounds. Additionally, its specific action on eukaryotic ribosomes makes it particularly valuable in research settings focused on mammalian cells .
The discovery of anisomycin dates back to 1954 when Sobin and Tanner first isolated this antibiotic from the fermentation broths of Streptomyces griseolus and Streptomyces roseochromogenes. This groundbreaking discovery emerged during the golden age of antibiotic research, when scientists were systematically screening microbial cultures for bioactive compounds. The initial characterization revealed anisomycin's potent activity against protozoa, particularly Trichomonas species and Endamoeba histolytica, marking its early recognition as an antiprotozoal agent.
Subsequently, anisomycin was also identified in Streptomyces hygrospinosus var. beijingensis, expanding the understanding of its natural occurrence across different Streptomyces species. The structural elucidation and stereochemistry of anisomycin were definitively established through X-ray crystallographic analysis, revealing its unique pyrrolidine-based architecture with a trans-diol configuration. This structural characterization provided crucial insights into the molecular basis of its biological activity and laid the foundation for subsequent biosynthetic and mechanistic studies.
The isolation process involved traditional fermentation techniques followed by extraction and purification procedures that were typical of the era. The compound was initially recognized for its selective activity against pathogenic protozoa and fungi, with minimal antibacterial effects, distinguishing it from many other antibiotics discovered during the same period. This selective activity profile immediately suggested unique mechanisms of action that would later be elucidated through extensive biochemical research.
Anisomycin is also known by its alternative name, flagecidin, reflecting the historical naming conventions of the time when multiple research groups might independently discover and name the same compound. The systematic nomenclature for anisomycin follows IUPAC conventions, with its complete chemical name being [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate. This naming system precisely describes the stereochemical configuration and functional groups present in the molecule.
The compound belongs to the pyrrolidine class of antibiotics, characterized by its distinctive five-membered nitrogen-containing ring structure. Within this classification, anisomycin is specifically categorized as a benzylpyrrolidine derivative due to the presence of the methoxybenzyl substituent attached to the pyrrolidine ring. This structural feature is crucial for its biological activity and distinguishes it from other pyrrolidine-containing natural products.
The molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol place anisomycin among the medium-sized natural products. The compound has been assigned various registry numbers across different chemical databases, including CAS number 22862-76-6, which serves as its primary identifier in chemical literature and commercial sources. Additional synonyms include SA 3097C1, PA 106, Anhydroscopin A, and NSC 76712, reflecting its various designations in different research contexts.
Anisomycin has achieved remarkable significance in biochemical and molecular research due to its unique dual properties as both a protein synthesis inhibitor and a stress-activated protein kinase activator. This dual functionality has made it an invaluable tool for dissecting cellular processes and understanding the intricate relationships between protein synthesis, signal transduction, and cellular responses to stress. The compound's ability to selectively inhibit eukaryotic protein synthesis while leaving prokaryotic systems largely unaffected has provided researchers with a powerful tool for studying gene expression and cellular differentiation.
The compound's role in memory research has been particularly significant, with studies demonstrating its ability to disrupt traumatic memory consolidation. This property has led to its emergence as a potential psychiatric drug and a crucial tool for studying memory processes at the molecular level. Research has shown that anisomycin can prevent the brain from re-forming memory connections after breaking them during the retrieval process, opening new avenues for understanding memory formation and potentially treating post-traumatic stress disorders.
In cancer research, anisomycin has gained attention for its cytotoxic effects against various tumor cell lines, particularly triple-negative breast cancer cells. Studies have demonstrated that anisomycin can inhibit growth and induce caspase-dependent apoptosis in cancer cells while also targeting angiogenesis pathways. The compound's ability to disrupt mitochondrial respiration and decrease ATP levels while activating AMPK signaling pathways has provided insights into metabolic vulnerabilities in cancer cells.
Mass spectrometry analysis of anisomycin reveals characteristic fragmentation patterns that aid in structural identification [12] [15]. The molecular ion peak appears at mass-to-charge ratio 266 when using positive ion electrospray ionization, corresponding to the protonated molecular ion [M+H]⁺ [12] [15].
High-resolution mass spectrometry provides precise mass measurements for anisomycin and its fragments [12]. The technique achieves excellent sensitivity with lower limits of quantification ranging from 1.0 to 11.0 nanograms per gram depending on the sample matrix [12] [15]. Method validation studies demonstrate correlation coefficients ranging from 0.990 to 0.996 across different biological matrices [15].
Collision cross section measurements using ion mobility mass spectrometry yield values of 160.91 square angstroms for the protonated molecular ion, 162.83 square angstroms for the sodium adduct, and 165.8 square angstroms for the potassium adduct [16] [42]. These measurements provide additional structural characterization parameters.
Tandem mass spectrometry experiments reveal specific fragmentation pathways characteristic of the pyrrolidine structure [12] [15]. The fragmentation patterns assist in confirmatory identification and provide diagnostic ions for quantitative analysis applications [12]. Mass spectrometry coupled with liquid chromatography enables sensitive detection and quantification in complex biological matrices [12] [15].
Ion Type | Mass-to-Charge Ratio | Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 266.139 | 160.91 |
[M+Na]⁺ | 288.121 | 162.83 |
[M+K]⁺ | 304.095 | 165.8 |
[M+NH₄]⁺ | 283.165 | 176.5 |
[M-H]⁻ | 264.124 | 163.4 |
Infrared spectroscopy of anisomycin provides characteristic absorption patterns that correspond to specific functional groups within the molecule [16]. The compound exhibits typical carbonyl stretching vibrations associated with the acetate ester functionality [17]. Hydroxyl group stretching appears in the expected region for secondary alcohols [17].
The aromatic ring system generates characteristic carbon-carbon stretching vibrations and carbon-hydrogen bending modes in the fingerprint region [17]. The methoxy substituent contributes specific absorption bands related to carbon-oxygen stretching and methyl group deformations [17].
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